molecular formula C11H13BrO2 B045185 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde CAS No. 119646-68-3

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

Cat. No. B045185
M. Wt: 257.12 g/mol
InChI Key: TUTMRJRVZVXKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a compound synthesized from 2-(tert-butyl)phenol, magnesium scraps, and paraformaldehyde in methanol by formylation, followed by bromination of 3-tert-butyl-2-hydroxybenzaldehyde (Du Longchao, 2013).

Synthesis Analysis

  • The optimal conditions for synthesizing 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde are: solvent of ethyl alcohol, material ratio of n(3-tert-butyl-2-hydroxybenzaldehyde) to n(Br2) = 1:1.1, temperature of 60°C, and a reaction time of 8 hours (Du Longchao, 2013).

Molecular Structure Analysis

  • Quantum chemical computations using density functional theory were performed on 3,5-Di-tert-butyl-2-hydroxybenzaldehyde to study its molecular structure and stability arising from hyperconjugative interactions (S. Mary & C. James, 2020).

Chemical Reactions and Properties

  • It reacts smoothly and efficiently with various internal and terminal alkynes, accompanied by cleavage of the aldehyde C–H bond, using a rhodium-based catalyst system (Ken Kokubo et al., 1999).
  • Palladium-catalyzed Heck-type coupling reactions of bromobenzaldehydes have been employed for the synthesis of lipoxin analogues (J. Nokami et al., 1998).

Physical Properties Analysis

  • A new polymorph of 2-bromo-5-hydroxy­benz­aldehyde was reported, where hydrogen bonds link molecules related by an inversion centre, and the Br atom deviates significantly from the plane of the benzene ring (M. Silva et al., 2004).

Chemical Properties Analysis

  • The electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol undergoes methoxylation according to an ECE mechanism to form the related methoxyquinone (D. Nematollahi & S. M. Golabi, 2000).

Scientific Research Applications

  • 5-Bromo-2-hydroxybenzaldehyde Thiosemicarbazone

    • Application : This compound is used in the synthesis of various organic ligands .
    • Results : The outcome is the production of various organic ligands, which can be used in further chemical reactions .
  • 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

    • Application : This compound is used in the synthesis of various organic compounds .
    • Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

    • Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
    • Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
  • 5-tert-Butyl-2-hydroxybenzaldehyde

    • Application : This compound is used in the synthesis of Schiff base appended porphyrazine .
    • Results : The outcome is the production of Schiff base appended porphyrazine, which can be used in further chemical reactions .
  • 5-tert-Butyl-2-hydroxybenzaldehyde

    • Application : This compound is used in the synthesis of Schiff base appended porphyrazine .
    • Results : The outcome is the production of Schiff base appended porphyrazine, which can be used in further chemical reactions .
  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

    • Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
    • Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .
  • 5-tert-Butyl-2-hydroxybenzaldehyde

    • Application : This compound is used in the synthesis of Schiff base appended porphyrazine .
    • Results : The outcome is the production of Schiff base appended porphyrazine, which can be used in further chemical reactions .
  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

    • Application : This compound is used in the synthesis of Mn (III)-salen complex and its diamino precursor 5,6-diamino-5,6-dideoxy-1,2-O-isopropylidene-3-O-methyl-β-L-idofuranose, chiral Schiff base ligand for an enantioselective copper-catalyzed addition of phenyl acetylene to imines, chiral oxazolidine ligand for the enantioselective addition of diethyl zinc to aldehydes and tin Schiff base complexes with histidine analogues .
    • Results : The outcome is the production of various organic compounds, which can be used in further chemical reactions .

Safety And Hazards

The compound is associated with certain hazards. The hazard statements for this compound include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-bromo-5-tert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTMRJRVZVXKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428274
Record name 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

CAS RN

119646-68-3
Record name 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-4-(tert-butyl)phenol [Intermediate 1, Step 1] (6.87 g, 30 mmol) and hexamethylenetetramine (20 g, 143 mmol) in trifluoroacetic acid (60 mL) was heated at 90° C. under nitrogen for 22 hours. The hot reaction mixture was poured into 1M aqueous hydrochloric acid (200 mL) and the mixture stirred vigorously for 6 hours. The resulting suspension was filtered to give 3-bromo-5-(tert-butyl)-2-hydroxybenzaldehyde (6.79 g, 88% yield) as a yellow solid.
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-tert-butylsalicylaldehyde (3.03 g, 16.97 mmol) in acetic acid (3.5 mL) was added a solution of bromine (0.90 mL, 17.56 mmol) in acetic acid (8.5 mL) dropwise within 15 min. The reaction mixture was stirred at room temperature for 3 h at 50° C. and was monitored by TLC (EA/heptane:1:4) and analytical HPLC analysis. Analytical HPLC analysis of the reaction mixture after 2.5 h shows the desired product ˜68% and the unreacted starting material ˜32%. A second batch of bromine (0.15 mL) in acetic acid (3 mL) was added and the reaction mixture was stirred at 50° C. for another 15 h. Analytical HPLC analysis of the reaction mixture after overnight stirring shows the desired product ˜96% and still shows the starting material ˜4%. The reaction mixture was diluted with dichloromethane (50 mL) and the organic layer was washed with 39% sodium bisulfite solution (1×10 mL), water, saturated NaHCO3 and brine. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to give the crude desired product as a pale yellow crystalline solid (4.6150 g). Purification of the crude product by Silica-gel flash chromatography on silica gel column and elution with 0-5% ethyl acetate in n-heptane afforded the desired product as a pale yellow crystalline solid (4.07 g, 93% yield). 1H NMR (400 MHz, CDCl3): δ 1.33 (s, 9H, t-Bu-), 7.49 (s, 1H, H-4), 7.81 (d, 1H, H-6), 9.85 (s, 1H, —CHO), 11.41 (s, 1H, —OH). 1H NMR of the isolated product was identical with that of a previously reported sample of the product (Girsch et al., 2008) LC-MS analysis of the product in negative mode shows the desired product's mass: m/z 255 (79BrM+−H) and m/z 257 (81BrM+−H). GC-MS analysis of the product in CI mode (Methane) shows the desired product's mass: m/z 256 (79BrM+) and m/z 258 (81BrM+).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
EA heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-4-(tert-butyl)phenol [Intermediate 1, Step 1] (6.87 g, 30 mmol) and hexamethylenetetramine (20 g, 143 mmol) in trifluoroacetic acid (60 mL) was heated at 90° C. under nitrogen for 22 hours. The hot reaction mixture was poured into 1M aqueous hydrochloric acid (200 mL) and the mixture stirred vigorously for 6 hours. The resulting suspension was filtered to give 3-bromo-5-(tert-butyl)-2-hydroxybenzaldehyde (6.79 g, 88% yield) as a yellow solid.
Quantity
6.87 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.